![molecular formula CBrClFe+ B14381663 [Bromo(chloro)methylidene]iron(1+) CAS No. 90143-40-1](/img/structure/B14381663.png)
[Bromo(chloro)methylidene]iron(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bromo(chloro)methylidene]iron(1+) is an organometallic compound with the molecular formula C_2H_2BrClFe
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bromo(chloro)methylidene]iron(1+) typically involves the reaction of iron pentacarbonyl with bromoform and chloroform under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of [Bromo(chloro)methylidene]iron(1+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
[Bromo(chloro)methylidene]iron(1+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state iron compounds.
Substitution: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo and chloro groups.
Major Products Formed
Oxidation: Iron oxides and halogenated by-products.
Reduction: Lower oxidation state iron compounds.
Substitution: Various substituted iron complexes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[Bromo(chloro)methylidene]iron(1+) has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Bromo(chloro)methylidene]iron(1+) involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from nucleophiles. It can also participate in redox reactions, altering its oxidation state and forming different iron-containing species.
Comparación Con Compuestos Similares
Similar Compounds
- [Bromo(chloro)methylidene]cobalt(1+)
- [Bromo(chloro)methylidene]nickel(1+)
- [Bromo(chloro)methylidene]palladium(1+)
Uniqueness
[Bromo(chloro)methylidene]iron(1+) is unique due to its specific electronic configuration and reactivity. Compared to similar compounds, it exhibits distinct catalytic properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90143-40-1 |
|---|---|
Fórmula molecular |
CBrClFe+ |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
[bromo(chloro)methylidene]iron(1+) |
InChI |
InChI=1S/CBrCl.Fe/c2-1-3;/q;+1 |
Clave InChI |
JCOWSMOCEWJTDG-UHFFFAOYSA-N |
SMILES canónico |
C(=[Fe+])(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
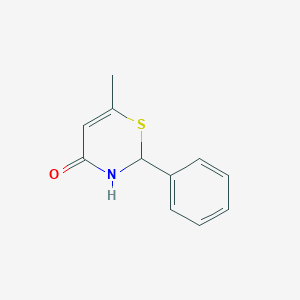
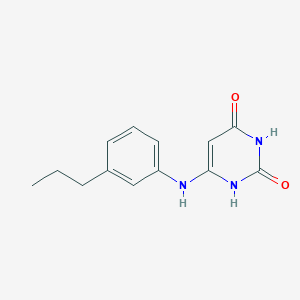

![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
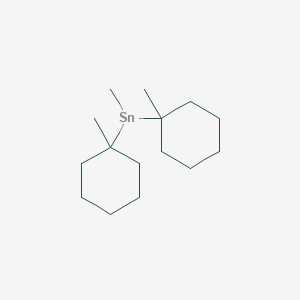
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14381617.png)
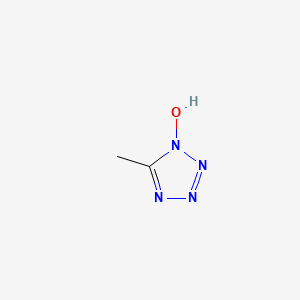
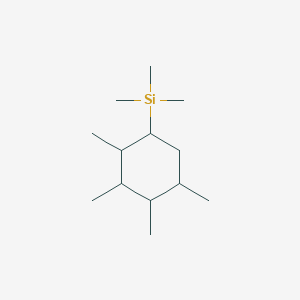
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)
![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)
